(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydro[1,3]thiazolo[2,3-f]purin-6-yl)methyl diethylcarbamodithioate
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Overview
Description
6-({[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}METHYL)-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO[1,3]THIAZOLO[2,3-F]PURINE is a complex heterocyclic compound that belongs to the thiazole and purine families. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The incorporation of a purine moiety further enhances its potential biological activities, making it a compound of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}METHYL)-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO[1,3]THIAZOLO[2,3-F]PURINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 1,3-dimethyl-6-chloromethylthiazolo[2,3-f]-purin-2,4-(1H,3H)-dione with diethylamine and carbon disulfide under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol, with the temperature maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-({[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}METHYL)-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO[1,3]THIAZOLO[2,3-F]PURINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium hydride in dimethylformamide (DMF) at 50-60°C.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
6-({[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}METHYL)-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO[1,3]THIAZOLO[2,3-F]PURINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in diabetes treatment.
Industry: Utilized in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 6-({[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}METHYL)-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO[1,3]THIAZOLO[2,3-F]PURINE involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit dipeptidyl peptidase-4 (DPP-4), leading to increased insulin secretion and improved glycemic control . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions enhances its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Purine Derivatives: Compounds such as caffeine and theobromine contain the purine moiety and are known for their stimulant effects.
Uniqueness
6-({[(DIETHYLAMINO)CARBOTHIOYL]SULFANYL}METHYL)-1,3-DIMETHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO[1,3]THIAZOLO[2,3-F]PURINE is unique due to its combined thiazole and purine structure, which imparts a wide range of biological activities
Properties
Molecular Formula |
C15H19N5O2S3 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(2,4-dimethyl-1,3-dioxopurino[8,7-b][1,3]thiazol-8-yl)methyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C15H19N5O2S3/c1-5-19(6-2)15(23)25-8-9-7-24-13-16-11-10(20(9)13)12(21)18(4)14(22)17(11)3/h7H,5-6,8H2,1-4H3 |
InChI Key |
JHCVJYUGZHOFMD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCC1=CSC2=NC3=C(N12)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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